1-(8-Methoxyquinolin-2-yl)ethanone
Description
The Quinoline (B57606) Scaffold: Significance in Organic and Medicinal Chemistry
The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. chemicalbook.com This designation is due to its recurring presence in a multitude of pharmacologically active compounds, demonstrating its ability to interact with a wide range of biological targets. sigmaaldrich.comchemsynthesis.com Quinoline derivatives have shown a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties. chemicalbook.comsigmaaldrich.comchemimpex.com
The structural rigidity and aromatic nature of the quinoline core provide a robust framework for the spatial orientation of various functional groups, allowing for precise tuning of a molecule's biological and physical properties. The utility of this scaffold is underscored by the number of quinoline-based drugs currently in clinical use or undergoing investigation for the treatment of various diseases. chemicalbook.com Its established synthetic pathways and well-understood chemical nature make it an attractive and accessible starting point for the design of novel therapeutic agents.
Contextualization of Methoxyquinolines and Ethanone-Substituted Heterocycles in Chemical Synthesis and Functionalization
The properties of the quinoline scaffold are significantly influenced by its substituents. The specific substitution pattern of 1-(8-Methoxyquinolin-2-yl)ethanone is particularly noteworthy.
The methoxy (B1213986) group (–OCH₃) , especially at the 8-position, plays a crucial role. The precursor, 8-hydroxyquinoline (B1678124), is a powerful chelating agent, capable of binding to various metal ions. mdpi.com This property is often harnessed in the study of metalloenzymes and the development of agents that target metal-dependent biological processes. The methoxy group can be considered a protected form of this hydroxyl group, modulating the molecule's electronic properties, solubility, and potential for hydrogen bonding. chemimpex.com Furthermore, the presence of a methoxy group on the quinoline ring has been linked to the development of agents with applications in materials science, such as organic light-emitting diodes (OLEDs), and as precursors for various pharmaceuticals. chemimpex.com
The ethanone (B97240) group (–C(O)CH₃) , also known as an acetyl group, is a versatile functional handle in organic synthesis. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, opening a gateway to a wide array of chemical transformations. Ethanone-substituted heterocycles are key intermediates for constructing more complex molecular architectures. For example, the acetyl group can participate in aldol (B89426) condensations, Claisen-Schmidt reactions to form chalcones, and can be transformed into other functional groups like amines, halides, or more elaborate side chains. Research on related acetylquinolines has shown their utility in forming α,β-epoxy ketones and undergoing unexpected but mechanistically insightful rearrangement reactions.
| Structural Moiety | Significance in Chemical Research |
|---|---|
| Quinoline Core | Privileged scaffold in medicinal chemistry; framework for diverse, biologically active compounds. chemicalbook.com |
| 8-Methoxy Group | Modulates electronic properties and solubility; precursor to the important 8-hydroxy chelating group. chemimpex.commdpi.com |
| 2-Ethanone (Acetyl) Group | Versatile synthetic handle for C-C bond formation and functional group interconversion. |
Rationale for In-depth Investigation of this compound
The rationale for the focused investigation of this compound stems directly from the synergistic combination of its three constituent parts. This single molecule serves as an exemplary building block for several reasons:
Convergent Design: It merges the biologically relevant quinoline core with two distinct and highly useful functional groups at strategic positions.
Synthetic Potential: The 2-ethanone group provides a reactive site for building molecular complexity, allowing chemists to attach a wide variety of other structures, potentially leading to new libraries of compounds for screening.
Modulation of Properties: The 8-methoxy group fine-tunes the electronic and steric profile of the quinoline ring, which can influence both its chemical reactivity and its potential biological activity. Its precursor, 8-hydroxy-2-acetylquinoline, is a known chelating agent, and the methoxy derivative allows for studies where chelation is to be avoided or modulated.
Therefore, this compound is not merely a synthetic target but a strategic platform for developing novel, functional molecules with tailored properties for applications in medicinal chemistry, catalysis, and materials science.
Overview of Research Trajectories: From Synthetic Elucidation to Mechanistic Insights
Research involving this compound and its close analogs generally follows two primary trajectories:
Synthetic Elucidation: A major focus is on the development of efficient and reliable methods to construct this molecular architecture. Plausible synthetic routes include the Friedländer annulation, which can construct the substituted quinoline ring system in a single step from precursors like a 2-aminoaryl ketone and a 1,2-dicarbonyl compound. Another viable path involves the modification of pre-existing quinolines. For instance, the synthesis could start with 8-methoxy-2-methylquinoline, followed by oxidation of the methyl group to the desired acetyl group. sigmaaldrich.comchemimpex.com Alternatively, one could begin with 1-(8-hydroxyquinolin-2-yl)ethanone (B7901834) and introduce the methyl group via a Williamson ether synthesis. The synthesis of 8-methoxyquinoline (B1362559) itself from 8-hydroxyquinoline is a well-established procedure. researchgate.net
Mechanistic Insights: Beyond its synthesis, the compound serves as a valuable substrate for exploring reaction mechanisms. The reactivity of the acetyl group, influenced by the quinoline ring, allows for detailed studies of chemical transformations. For example, investigations into the oxidative coupling of related ethanone-substituted quinolines have revealed unexpected deacetylative rearrangements, providing deeper understanding of reaction pathways and leading to the discovery of novel synthetic methods.
These research paths are interconnected; the development of new synthetic methods enables the production of the molecule for further studies, while mechanistic investigations uncover new reactions and applications for the compound.
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(8-methoxyquinolin-2-yl)ethanone |
InChI |
InChI=1S/C12H11NO2/c1-8(14)10-7-6-9-4-3-5-11(15-2)12(9)13-10/h3-7H,1-2H3 |
InChI Key |
OIUDXRUFJVHCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(C=CC=C2OC)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 8 Methoxyquinolin 2 Yl Ethanone and Its Precursors/analogues
Classical Approaches to Quinoline (B57606) Core Construction and their Adaptations for Methoxyquinolines
Traditional methods for quinoline synthesis, many of which date back over a century, have been instrumental in the development of heterocyclic chemistry. researchgate.netmdpi.com These methods, however, often require harsh reaction conditions, which can limit their applicability, especially for substrates with sensitive functional groups. researchgate.netnih.gov
Friedländer Annulation Strategies
The Friedländer annulation is a widely used method for quinoline synthesis that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.org A modified version of this reaction involves the ruthenium-catalyzed oxidative cyclization of 2-aminobenzyl alcohol with various ketones to produce the corresponding quinolines in high yields. rsc.org This approach offers a more versatile route to quinolines under milder conditions.
A study on the synthesis of quinoline derivatives from 2-aminoaryl ketones and α-methylene ketones utilizing a nanocatalyst demonstrated good to excellent yields (68–96%). nih.gov The reaction proceeded efficiently in ethanol (B145695) at 60°C. nih.gov Another variation involves the solvent-free condensation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds, catalyzed by a nanocatalyst at 90°C, affording polysubstituted quinolines in high yields (85–96%) within a short reaction time (15–60 minutes). nih.gov
Skraup-Doebner-von Miller Cyclization Analogues
The Skraup-Doebner-von Miller synthesis and its variations are classical methods for preparing quinolines. The Doebner-von Miller reaction typically involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. nih.gov A ruthenium-catalyzed cyclocondensation of anilines with 1,3-diols has been developed as a more direct route to substituted quinolines. nih.gov This reaction proceeds in mesitylene (B46885) with catalytic amounts of RuCl3·xH2O, PBu3, and MgBr2·OEt2, and is notable for not requiring stoichiometric additives, producing only water and dihydrogen as byproducts. nih.gov The mechanism is thought to involve the dehydrogenation of the 1,3-diol to a 3-hydroxyaldehyde, which then eliminates water to form an α,β-unsaturated aldehyde that reacts with the aniline. nih.gov This method has been successfully applied to anilines containing methoxy (B1213986) substituents. nih.gov
Gould-Jacob and Conrad-Limpach Reaction Modifications
The Gould-Jacobs and Conrad-Limpach reactions are classical methods for synthesizing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgwikipedia.orgmdpi.com The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by cyclization. wikipedia.orgwikipedia.org This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.orgwikipedia.org The process begins with the substitution of the alkoxy group by the aniline, followed by a 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org Microwave-assisted Gould-Jacobs reactions have been shown to improve yields and significantly shorten reaction times. ablelab.euresearchgate.net
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com At room temperature, the kinetic product, a β-aminoacrylate, is formed, which upon heating, cyclizes to the 4-hydroxyquinoline. wikipedia.org The use of an inert, high-boiling solvent like mineral oil can significantly increase the yield of the cyclization step. mdpi.com
| Reaction Name | Reactants | Key Features |
| Friedländer Annulation | 2-aminoaryl aldehyde/ketone + α-methylene compound | Versatile, can be catalyzed by nanocatalysts. nih.gov |
| Skraup-Doebner-von Miller (modified) | Aniline + 1,3-diol | Ru-catalyzed, no stoichiometric additives. nih.gov |
| Gould-Jacobs Reaction | Aniline + alkoxymethylenemalonic ester | Forms 4-hydroxyquinolines, effective with electron-donating groups. wikipedia.orgwikipedia.org |
| Conrad-Limpach Synthesis | Aniline + β-ketoester | Forms 4-hydroxyquinolines, temperature-dependent product formation. wikipedia.org |
Modern Catalytic and Green Synthetic Innovations for Quinoline Derivatives
In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for quinoline synthesis. nih.govresearchgate.netacs.org These modern approaches often utilize transition-metal catalysis and focus on principles of green chemistry, such as atom economy and the use of environmentally benign reagents and solvents. researchgate.netacs.orgresearchgate.net
Transition Metal-Catalyzed C-H Activation and Annulation Protocols
Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including quinolines. ias.ac.inresearchgate.net These methods often involve the direct functionalization of C-H bonds, which offers a more atom-economical and step-economical approach compared to traditional methods that require pre-functionalized starting materials. nih.gov
Rhodium, Ruthenium, Cobalt, Copper, and Iron Catalysis
A variety of transition metals have been employed in the synthesis of quinolines, each with its own unique catalytic properties.
Rhodium: Rhodium catalysts have been utilized in the hydroacylative union of aldehydes and o-alkynyl anilines to produce 2-aminophenyl enones, which can then be converted to substituted quinolines. acs.org This method is notable for its mild reaction conditions and broad functional group tolerance. acs.org Rhodium-catalyzed C-H activation has also been used in the oxidative synthesis of quinoline-fused sydnones from sydnones and internal alkynes. acs.org Furthermore, rhodium complexes can catalyze the C-H bond activation of quinoline itself, leading to the formation of rhodium(I)-(2-quinolinyl) and -(4-quinolinyl) derivatives. nih.gov
Ruthenium: Ruthenium catalysts have been employed in the one-pot synthesis of quinolines from nitroarenes and trialkylamines, offering a convenient method that does not require an extra reductant. sioc-journal.cn Ruthenium pincer complexes have also been shown to be highly efficient for the acceptorless dehydrogenative coupling (ADC) of alcohols to synthesize quinolines. rsc.org This approach is environmentally benign as it only produces hydrogen and water as byproducts. rsc.org Ruthenium-catalyzed N-heterocyclization of aminoarenes with 1,3-propanediol (B51772) has also been reported for the synthesis of quinolines. acs.org
Cobalt: Cobalt catalysts offer a cost-effective alternative to precious metals. rsc.org Cobalt-catalyzed annulation of anilides and internal alkynes, in the presence of a Lewis acid like Zn(OTf)2, provides an efficient route to quinoline scaffolds. rsc.orgresearchgate.net Phosphine-free cobalt(II) complexes have been developed for the synthesis of quinolines via the dehydrogenative coupling of 2-amino benzyl (B1604629) alcohol and ketones. acs.org A ligand-free cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones has also been reported to produce a variety of substituted quinolines in good to excellent yields. acs.org
Copper: Copper-catalyzed methods have been developed for the synthesis of substituted quinolines from anilines and aldehydes, using molecular oxygen as an oxidant. ias.ac.in Copper-catalyzed domino reactions of enaminones with 2-halo-benzaldehydes also provide a route to various quinolines. rsc.org A sustainable synthesis of quinolines via dehydrogenative coupling of 2-aminobenzylalcohols with ketones has been achieved using a well-defined, air-stable copper(II)-catalyst. ijstr.org Additionally, copper-catalyzed tandem Knoevenagel condensation, amination, and cyclization of ortho-bromobenzaldehydes with active methylene (B1212753) nitriles leads to the formation of 2-aminoquinolines and 2-arylquinoline-3-carbonitriles. rsc.org Copper catalysis has also been employed in the three-component synthesis of quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles. acs.org More recently, a copper-catalyzed cascade C(sp3)–H activation-radical addition–cyclization has been developed for the synthesis of N-fused quinolines. acs.org
Iron: Iron, being an earth-abundant and inexpensive metal, is an attractive catalyst for organic synthesis. rsc.org Iron-catalyzed cross-coupling reactions of heteroaromatic tosylates and phosphates with alkyl Grignard reagents have been used to produce substituted N-heterocycles. organic-chemistry.org An iron-catalyzed three-component coupling reaction of aldehydes, amines, and styrenes provides a convenient and environmentally friendly method for the synthesis of 2,4-disubstituted quinolines, using oxygen as the oxidant. chemistryviews.org Furthermore, an iron-catalyzed acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols and secondary alcohols has been developed for the atom-economical synthesis of quinolines. rsc.org Single-atom iron catalysts have also shown excellent activity and selectivity in the three-component oxidative cyclization of anilines and acetophenones to produce a wide range of quinolines. nih.gov Visible-light-driven, iron-catalyzed decarboxylations of alkyl carboxylic acids in the presence of quinoline have been used to synthesize 4-substituted hydroxyalkyl quinolines under acidic conditions. mdpi.com
| Catalyst | Reaction Type | Substrates | Key Features |
| Rhodium | Hydroacylation | Aldehydes + o-alkynyl anilines | Mild conditions, broad functional group tolerance. acs.org |
| Ruthenium | One-pot synthesis | Nitroarenes + trialkylamines | No extra reductant needed. sioc-journal.cn |
| Cobalt | Annulation | Anilides + internal alkynes | Low-cost catalyst, high efficiency. rsc.orgresearchgate.net |
| Copper | Domino reaction | Enaminones + 2-halo-benzaldehydes | Good yields, electronic effect of aldehydes is important. rsc.org |
| Iron | Three-component coupling | Aldehydes + amines + styrenes | Inexpensive catalyst, uses oxygen as oxidant. chemistryviews.org |
Palladium-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with wide applications in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.net These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, offer mild and chemoselective conditions suitable for constructing highly functionalized and intricate molecular structures. researchgate.netnih.gov
In the context of quinoline synthesis, palladium catalysis has been instrumental. For instance, the Heck coupling of pivaloylaminobenzenes followed by cyclization has been used to produce quinolin-2(1H)-ones. nih.gov Another example involves the coupling of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds, catalyzed by a palladium complex, to yield 3-substituted quinolin-2(1H)-ones. nih.gov The Ullmann reaction, another palladium-mediated process, has been employed in the synthesis of quinolin-2(1H)-ones through the reductive cyclization of a nitro-ester intermediate. nih.gov Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, has been successfully applied to the synthesis of quinolin-2(1H)-ones from protected N-hydroxyamides and benzaldehydes or benzoates. nih.gov
While direct palladium-catalyzed synthesis of 1-(8-Methoxyquinolin-2-yl)ethanone is not extensively detailed in the provided search results, the versatility of these methods in constructing the quinoline core and introducing various substituents suggests their potential applicability. The synthesis of related structures, such as 2-substituted quinolines, has been achieved through rhodium-catalyzed hydroacylation of o-alkynyl anilines with aldehydes, showcasing the utility of transition metal catalysis in accessing diverse quinoline derivatives. nih.gov
| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |
| Heck Coupling & Cyclization | pivaloylaminobenzenes | Pd catalyst | quinolin-2(1H)-ones | nih.gov |
| Coupling & Cyclization | 2-iodoaniline, α,β-unsaturated carbonyls | Pd(OAc)₂, PPh₃, NaOAc | 3-substituted quinolin-2(1H)-ones | nih.gov |
| Ullmann Reaction | β-bromo-ester, 1-bromo-2-nitrobenzene | Pd(0), H₂/Pd/C | quinolin-2(1H)-one | nih.gov |
| Buchwald-Hartwig Amination | N-hydroxyamides, benzaldehydes/benzoates | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | quinolin-2(1H)-ones | nih.gov |
Transition Metal-Free and Organocatalytic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methods. This has led to a surge in research on transition metal-free and organocatalytic approaches for the synthesis of quinolines. These methods avoid the use of often toxic and expensive heavy metals, offering a greener alternative. acs.orgnih.govfrontiersin.orgnih.gov
One notable transition-metal-free method involves the construction of functionalized quinolines from readily available acetophenones and anthranils. acs.org This one-pot reaction proceeds through a cascade of sequential one-carbon homologation, conjugate addition, and annulation, using dimethyl sulfoxide (B87167) (DMSO) not only as a solvent but also as a carbon source. acs.org Another approach describes the synthesis of polysubstituted quinolines through the direct reaction of 2-aminobenzylic alcohol derivatives with ketones or alcohols in the presence of a base, completely avoiding the need for a transition metal catalyst. nih.gov
Furthermore, the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by TsOH/K₂S₂O₈, provides a concise protocol for synthesizing 3-substituted or 3,4-disubstituted quinolines. frontiersin.orgfrontiersin.org Lignin β-O-4 model compounds have also been utilized as starting materials for the one-pot cascade synthesis of functionalized quinolines in high yields. nih.gov
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has also emerged as a powerful tool in quinoline synthesis. For instance, benzylamine (B48309) has been shown to be an effective nucleophilic catalyst for the on-water synthesis of 2-substituted quinolines from 2-aminochalcone derivatives. organic-chemistry.orgacs.org This method is advantageous due to its simple operation, broad substrate scope, and easy product isolation. organic-chemistry.orgacs.org
Multicomponent Reaction (MCR) Strategies for Quinoline Assembly
Multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency and ability to construct complex molecules in a single step from three or more starting materials. rsc.orgrsc.org This approach aligns with the principles of green chemistry by maximizing atom economy and reducing the number of synthetic steps and purification procedures. rsc.orgiicbe.org
Several MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.orgrsc.org These include the Povarov, Gewald, and Ugi reactions. rsc.org For example, a one-pot method for preparing quinolines involves the reaction of acetals or cyclic acetals, aromatic amines, and alkynes catalyzed by Bi(OTf)₃. researchgate.net Another strategy involves the reaction of isatin, propiolates, and sodium O-alkyl carbonodithioates in water at room temperature. iicbe.org
The versatility of MCRs allows for the introduction of a wide range of functional groups and substitution patterns onto the quinoline core, making it a valuable tool for generating libraries of compounds for various applications. rsc.orgrsc.org Iron-catalyzed MCRs of ethyl pyruvate (B1213749) with aryl amines and aryl aldehydes have also been developed for the synthesis of quinolines. rsc.org Additionally, arynes have been utilized in multicomponent reactions with quinolines and aldehydes to produce benzoxazino quinoline derivatives. nih.gov
Eco-Friendly Synthetic Protocols: Microwave and Ultrasound Assistance
In the quest for more sustainable chemical processes, microwave and ultrasound irradiation have emerged as powerful tools to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles. thieme-connect.comingentaconnect.com These eco-friendly techniques have been successfully applied to the synthesis of quinoline derivatives.
Microwave-assisted synthesis has been shown to be a suitable method for preparing quinolones and quinolines under mild conditions and with short reaction times. thieme-connect.com For instance, the microwave-assisted Friedländer synthesis allows for the rapid and efficient construction of the quinoline scaffold from 2-aminophenylketones and cyclic or acyclic ketones using neat acetic acid as both solvent and catalyst. nih.govcam.ac.uk This method offers significant advantages over traditional heating, which often requires harsh conditions and longer reaction times. nih.govcam.ac.uk One-pot, three-component reactions under microwave irradiation have also been developed for the synthesis of quinoline-hybrid molecules. acs.org
Ultrasound-assisted synthesis has also been explored for the preparation of heterocyclic compounds. While direct application to this compound is not specified in the provided results, the use of ultrasound has been reported for the synthesis of 1,8-dioxo-octahydroxanthene derivatives, demonstrating its potential in promoting organic reactions in aqueous media. nih.gov
| Method | Conditions | Reaction Time | Yield | Reference |
| Conventional Friedländer | High temperatures, strong acids | Several days | Poor | nih.govcam.ac.uk |
| Microwave-Assisted Friedländer | Neat acetic acid, 160 °C | 5 minutes | Excellent | nih.govcam.ac.uk |
| Conventional Heating (MCR) | Reflux | Several hours | Good | acs.org |
| Microwave-Assisted (MCR) | Microwave irradiation | Shorter time | Improved | acs.org |
Targeted Synthesis of the Ethanone (B97240) Moiety on the Quinoline Ring System
The introduction of an ethanone (acetyl) group at the C-2 position of the quinoline ring is a key step in the synthesis of the target molecule. Various strategies can be employed for this functionalization.
Acylation and Related Functionalization Reactions at C-2 of Quinoline
Direct acylation of the quinoline ring can be challenging due to the electron-deficient nature of the pyridine (B92270) ring. However, several methods have been developed to achieve C-2 functionalization.
One approach involves the use of cooperative catalysis. For example, a combination of a copper(I) catalyst and pyrrolidine (B122466) enables the efficient synthesis of 2-substituted quinolines from 2-aminobenzaldehydes and terminal alkynes. organic-chemistry.org This method, however, is not suitable for ketones like 2-aminoacetophenone. organic-chemistry.org
Another strategy involves the C-H functionalization of quinoline N-oxides. The N-oxide group activates the C-2 position towards nucleophilic attack. For instance, copper-catalyzed microwave-assisted C-2 alkylation of quinoline N-oxide with tosylhydrazones has been reported. mdpi.com Furthermore, an electrochemical hydrogen atom transfer (HAT) strategy has been developed for the C(sp²)–H acylation of quinolines using alcohols as the acyl source. chemistryviews.org This method has been successfully applied to achieve acetylation using ethanol. chemistryviews.org
Visible light-mediated C-H hydroxyalkylation of quinolines using 4-acyl-1,4-dihydropyridines as radical precursors offers another route to introduce a functionalized two-carbon chain at the C-2 position. nih.gov
Strategies for Introduction of the Methoxy Group at C-8
The introduction of the methoxy group at the C-8 position of the quinoline ring is another crucial synthetic step. This is typically achieved by starting with a precursor that already contains the methoxy group or by introducing it onto a pre-formed quinoline scaffold.
A common method for synthesizing 8-methoxyquinoline (B1362559) is through the methylation of 8-hydroxyquinoline (B1678124). nnpub.orgresearchgate.net This can be accomplished using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. nnpub.org The starting material, 8-hydroxyquinoline, can be synthesized from o-aminophenol via a cyclization reaction with glycerin in the presence of an acid and an oxidizing agent. chemicalbook.com
Alternatively, the quinoline ring can be constructed from a precursor that already bears the methoxy group. For example, o-methoxyaniline can serve as a starting material in reactions like the Combes synthesis to produce 8-methoxyquinoline derivatives.
Reactivity Profiles and Mechanistic Investigations of 1 8 Methoxyquinolin 2 Yl Ethanone
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring
The quinoline ring system is a bicyclic heteroaromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This fusion results in a complex electronic environment where the benzene part is generally more susceptible to electrophilic substitution, while the pyridine part is deactivated. quora.comreddit.com
The nitrogen atom at position 1 of the quinoline ring possesses a lone pair of electrons and imparts basic properties to the molecule. Like pyridine, this nitrogen can act as a nucleophile and react with electrophiles, most notably alkyl halides, to form quaternary quinolinium salts. This reaction, known as quaternization, enhances the electron deficiency of the pyridine ring system. The positive charge on the nitrogen in the resulting salt makes the heterocyclic ring even more susceptible to nucleophilic attack.
Electrophilic aromatic substitution (EAS) on the quinoline nucleus preferentially occurs on the benzene ring (positions 5, 6, 7, and 8) rather than the deactivated pyridine ring (positions 2, 3, and 4). quora.com The regiochemical outcome of such substitutions on 1-(8-methoxyquinolin-2-yl)ethanone is primarily governed by the powerful activating and directing effect of the methoxy (B1213986) group at the C-8 position.
The methoxy group (-OCH₃) is a strong ortho-, para-directing activator due to its ability to donate electron density to the benzene ring via resonance. Conversely, the acetyl group at C-2 is a deactivating group, further discouraging electrophilic attack on the pyridine ring. Therefore, incoming electrophiles are directed to the positions ortho and para to the methoxy group, which are C-7 and C-5, respectively.
Research on the bromination of 8-substituted quinolines provides clear evidence for this reactivity pattern. Studies have shown that the bromination of 8-methoxyquinoline (B1362559) with bromine in a suitable solvent furnishes 5-bromo-8-methoxyquinoline (B186703) as the sole product, demonstrating a high degree of regioselectivity for the para position. researchgate.net This is attributed to the steric hindrance at the C-7 position (ortho to the methoxy group), which makes the C-5 position the more favorable site for electrophilic attack.
| Substituent | Position | Electronic Effect | Directing Influence | Predicted EAS Site |
| 8-Methoxy | C-8 | Activating (Resonance) | Ortho, Para | C-5, C-7 |
| 2-Ethanone (Acetyl) | C-2 | Deactivating (Inductive/Resonance) | Meta | C-3 (on pyridine ring) |
| Overall Reactivity | - | - | - | C-5 (major), C-7 (minor) |
This table summarizes the directing effects of the substituents on the quinoline ring of this compound for electrophilic aromatic substitution.
Nucleophilic aromatic substitution on the benzene portion of the quinoline ring is generally difficult due to its electron-rich nature. However, the pyridine ring can undergo nucleophilic substitution, especially when activated by an electron-withdrawing group or quaternization at the nitrogen atom. rsc.org
Transformations of the Ethanone (B97240) Functional Group
The ethanone (acetyl) group at the C-2 position is a versatile functional handle that allows for a wide array of chemical modifications. Its reactivity centers on the electrophilic carbonyl carbon and the acidic α-protons of the methyl group.
The methyl protons adjacent to the carbonyl group in this compound are acidic and can be removed by a base to form a nucleophilic enolate. This enolate is a key intermediate in various carbon-carbon bond-forming condensation reactions. youtube.com
Aldol (B89426) Condensation : In the presence of a base, the enolate of this compound can react with aldehydes or other ketones in a crossed-Aldol condensation. youtube.comyoutube.com For instance, reaction with an aromatic aldehyde like benzaldehyde (B42025) would yield a β-hydroxy ketone, which can subsequently dehydrate upon heating to form an α,β-unsaturated ketone, a chalcone-like structure. Research on a similar compound, 1-(2-methyl-4-phenylquinolin-3-yl)ethanone, has shown its participation in a modified Darzen reaction, a type of aldol condensation, to form α,β-epoxy ketones. rsc.org
Knoevenagel Condensation : This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate) in the presence of a weak base like piperidine (B6355638) or ammonia. acgpubs.org This would lead to the formation of a new, more complex derivative with an extended conjugated system at the C-2 position.
| Reaction Type | Reagent Example | Intermediate | Product Type |
| Aldol Condensation | Benzaldehyde, NaOH | Enolate | β-Hydroxy Ketone / α,β-Unsaturated Ketone |
| Knoevenagel Condensation | Malononitrile, Piperidine | Enolate | α,β-Unsaturated Dinitrile |
This table presents representative condensation reactions involving the ethanone group.
The electrophilic carbonyl carbon of the ethanone group is a prime target for nucleophilic attack, enabling the synthesis of a wide range of derivatives. These reactions are standard transformations in carbonyl chemistry.
Formation of Imines and Enamines : Reaction with primary amines yields imines (Schiff bases), while reaction with secondary amines can produce enamines.
Formation of Oximes : Treatment with hydroxylamine (B1172632) (NH₂OH) converts the ketone into the corresponding oxime.
Formation of Hydrazones : Reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones, which are often crystalline solids useful for characterization.
These derivatizations are crucial for modifying the steric and electronic properties of the molecule, often as a step in a more complex synthetic sequence.
The carbonyl group can undergo both reduction and oxidation reactions, providing pathways to other important functional groups.
Reduction : The ketone can be readily reduced to a secondary alcohol, 1-(8-methoxyquinolin-2-yl)ethanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). mdpi.com More vigorous reduction methods, like the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (zinc amalgam, HCl) reductions, can completely remove the carbonyl oxygen to yield the corresponding 2-ethyl-8-methoxyquinoline.
Oxidation : The acetyl group can be oxidized. For example, the haloform reaction (using a base and a halogen like Br₂ or I₂) would convert the acetyl group into a carboxylate (quinolin-2-carboxylate) and produce a haloform (e.g., bromoform). Stronger oxidizing agents could potentially cleave the acetyl group or lead to oxidation of the quinoline ring itself. youtube.com The oxidation of quinoline derivatives is a known pathway to produce other functionalized compounds, such as quinolinic acid from the oxidation of quinoline itself. wikipedia.org
Reactivity of the Methoxy Substituent
The methoxy group at the 8-position of the quinoline ring is a key functional handle that can be manipulated to generate a variety of derivatives. Its reactivity is primarily centered on cleavage to the corresponding 8-hydroxyquinoline (B1678124) and subsequent functionalization.
Cleavage and Alkylation/Arylation Strategies
The cleavage of the methyl ether in 8-methoxyquinolines to yield the corresponding 8-hydroxyquinoline is a fundamental transformation. While specific studies on the demethylation of this compound are not prevalent in the literature, methods for the demethylation of related dimethoxyquinolines are known, such as the use of a thiolate anion to achieve regioselective demethylation. nih.gov The presence of an 8-methoxy group has been shown to be important for the reduction of photogeneration of oxidative DNA damage in certain fluoroquinolones, suggesting a degree of stability under specific conditions. nih.gov
Once the 8-hydroxyquinoline derivative is obtained, it can serve as a versatile precursor for various alkylation and arylation reactions. The hydroxyl group can be readily alkylated or arylated to introduce a wide range of substituents, thereby modifying the compound's properties. For instance, O-alkylation of 8-hydroxyquinoline can be achieved using alkyl halides in the presence of a base. researchgate.net Furthermore, palladium-catalyzed C-H arylation reactions have been employed with 8-aminoquinoline (B160924) amides, demonstrating the potential for functionalization of the quinoline core. nih.gov
The synthesis of 4-alkoxy-8-hydroxyquinolines has been reported, highlighting a strategy that involves the selective protection of the 8-hydroxyl group, alkylation of the 4-hydroxyl group, and subsequent deprotection. nih.gov This approach could potentially be adapted for the selective modification of a dihydroxyquinoline derived from this compound.
Table 1: Examples of Alkylation and Arylation Reactions on the Quinoline Core
| Starting Material | Reagents and Conditions | Product | Reference |
| 8-Hydroxyquinoline | 1,3-dibromopropane, NaOH (aq), TBAI, CH₂Cl₂ | 8-(3-Bromopropoxy)quinoline | nih.gov |
| 5-Bromo-8-benzyloxyquinoline | Arylboronic acid, Pd catalyst | 5-Aryl-8-benzyloxyquinoline | rroij.comscispace.com |
| Myrtenal-derived 8-AQ amide | 4-Iodoanisole, Pd(OAc)₂, Ag₂CO₃, t-AmylOH | C-H arylated product | nih.gov |
This table presents examples of reactions on related quinoline systems, illustrating the potential synthetic pathways for modifying the 8-position of 1-(8-hydroxyquinolin-2-yl)ethanone (B7901834).
Intramolecular Cyclization and Rearrangement Processes
The strategic positioning of the acetyl and methoxy groups on the quinoline scaffold of this compound provides opportunities for intramolecular reactions, leading to the formation of novel heterocyclic systems. Following initial transformations, such as demethylation and further functionalization of the resulting hydroxyl group or modification of the acetyl group, the molecule can undergo cyclization or rearrangement.
A key class of compounds that can be synthesized through such pathways are furoquinolines. For instance, the synthesis of furo[3,2-c]quinolones and pyrano[3,2-c]quinolones has been achieved through acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. nih.gov Similarly, furo[3,2-f]quinolines have been prepared via a Claisen rearrangement of allyloxyquinolines followed by acid-catalyzed cyclization. researchgate.net These examples highlight the potential for the acetyl group of this compound to be transformed into a reactive intermediate that can participate in cyclization with a modified 8-substituent.
The synthesis of 2,3-dihydro-3-methoxyfuro(2,3-b)quinolines has been reported, starting from 3-vinyl-2-quinolones. This process involves the addition of methyl hypobromite (B1234621) to the vinyl group, followed by cyclodehydrobromination. researchgate.net This suggests that if the acetyl group in the title compound were to be converted into a vinyl group, subsequent intramolecular cyclization involving the 8-methoxy group could be a feasible route to fused heterocyclic systems.
Furthermore, intramolecular S(N)2' cyclization of an alkyllithium species onto a methoxy allyl ether has been shown to proceed with high stereoselectivity. nih.gov This type of reaction could be envisioned for a derivative of this compound where the acetyl group is converted to an appropriate alkyllithium precursor and the 8-methoxy group is modified to an allyl ether.
Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Analytical Techniques
The elucidation of reaction mechanisms for complex organic molecules like this compound relies heavily on the application of advanced spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for identifying reaction intermediates and final products, thereby providing crucial insights into the reaction pathways.
LC/NMR (Liquid Chromatography/Nuclear Magnetic Resonance) and LC/MS (Liquid Chromatography/Mass Spectrometry) are powerful hyphenated techniques that have been successfully employed to identify novel metabolites of complex quinoline derivatives directly from biological matrices like bile and human liver microsomal incubations. nih.gov These methods allow for the separation of complex mixtures and the subsequent structural characterization of individual components, which is essential for understanding metabolic transformations that can be analogous to synthetic reactions. The identification of an N-oxide metabolite and several glucuronide conjugates of a quinoline-based drug demonstrates the utility of these techniques in tracking the fate of the quinoline core and its substituents during a reaction. nih.gov
Detailed structural information can be obtained from various NMR experiments. For instance, 1D and 2D NMR experiments (¹H, ¹³C, ¹⁵N, COSY, HMBC, HSQC) are routinely used to establish the chemical structure of new and often unexpected products formed during quinoline synthesis. mdpi.comacs.org These techniques are crucial for definitively assigning the connectivity of atoms and the stereochemistry of molecules, which is fundamental to understanding reaction mechanisms. The use of high-resolution mass spectrometry is also vital for determining the exact molecular weight and elemental composition of products, further corroborating the proposed structures. mdpi.com
By applying these advanced analytical methods, it is possible to track the course of reactions involving this compound, identify transient intermediates, and characterize the final products with a high degree of confidence. This detailed mechanistic understanding is paramount for optimizing reaction conditions and designing novel synthetic routes based on this versatile chemical scaffold.
Theoretical and Computational Chemistry Investigations of 1 8 Methoxyquinolin 2 Yl Ethanone
Quantum Chemical Calculations and Molecular Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(8-methoxyquinolin-2-yl)ethanone, these calculations provide a detailed picture of its three-dimensional structure and the energetic factors governing its shape.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the geometric and electronic properties of molecules. DFT, particularly with hybrid functionals like B3LYP, is widely employed for its balance of accuracy and computational efficiency in studying organic molecules of this size. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), while often more computationally intensive, can provide benchmark results.
For this compound, these methods are used to perform geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. This involves calculating the forces on each atom and adjusting their positions until a stable structure, or minimum on the potential energy surface, is found. The choice of basis set, such as 6-311++G(d,p), is crucial as it defines the set of mathematical functions used to describe the atomic orbitals.
Conformational Analysis and Energy Landscapes
The presence of the methoxy (B1213986) and acetyl groups, which can rotate around their single bonds to the quinoline (B57606) ring, gives rise to different possible conformations for this compound. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them.
A potential energy surface (PES) scan is typically conducted by systematically rotating the dihedral angles of the C(quinoline)-C(acetyl) bond and the C(quinoline)-O(methoxy) bond and calculating the energy at each step. This analysis reveals the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions, as well as other local minima. The energy differences between these conformers are generally small, often within a few kcal/mol.
Electronic Structure Analysis and Reactivity Descriptors
Beyond molecular geometry, computational methods provide deep insights into the electronic structure and chemical reactivity of this compound.
Frontier Molecular Orbital (FMO) Theory and Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.
The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized over the electron-rich quinoline ring system and the methoxy group, while the LUMO is often centered on the acetyl group and the pyrimidine (B1678525) part of the quinoline ring.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -2.10 |
| HOMO-LUMO Gap (ΔE) | 4.15 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red colors signify areas of high electron density and negative potential, which are susceptible to electrophilic attack. Blue colors indicate regions of low electron density and positive potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.
For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atom of the acetyl group and the nitrogen atom of the quinoline ring, highlighting these as the primary sites for electrophilic interaction. The hydrogen atoms of the methyl group and the quinoline ring would exhibit positive potential (blue).
Fukui Functions and Local Reactivity Indices
Fukui functions and other local reactivity descriptors provide a more quantitative measure of the reactivity at specific atomic sites within a molecule. These indices are derived from changes in the electron density as the number of electrons in the system changes.
The Fukui function, f(r), indicates the propensity of a site to undergo electrophilic, nucleophilic, or radical attack.
f+(r) : for nucleophilic attack (where an electron is added).
f-(r) : for electrophilic attack (where an electron is removed).
f0(r) : for radical attack.
By calculating these values for each atom in this compound, one can predict the most reactive sites with greater precision than from MEP maps alone. For instance, the carbon atom of the carbonyl group in the acetyl moiety is expected to have a high f+(r) value, indicating its susceptibility to nucleophilic attack. Conversely, the oxygen atom of the methoxy group and the nitrogen of the quinoline ring would likely have high f-(r) values.
| Atom | f+(r) (for Nucleophilic Attack) | f-(r) (for Electrophilic Attack) |
|---|---|---|
| C(carbonyl) | 0.18 | 0.05 |
| O(carbonyl) | 0.09 | 0.15 |
| N(quinoline) | 0.07 | 0.12 |
| O(methoxy) | 0.04 | 0.14 |
Charge Transfer Analysis and Intermolecular Interactions
The electronic architecture of this compound is significantly influenced by its substituent groups, which modulate charge distribution across the quinoline scaffold. The methoxy group (-OCH₃) at the C8 position acts as an electron-donating group, increasing electron density in the fused benzene (B151609) ring. Conversely, the acetyl group (-COCH₃) at the C2 position is electron-withdrawing, pulling electron density from the pyridine (B92270) ring. This push-pull arrangement facilitates intramolecular charge transfer (CT) from the methoxy-substituted ring to the acetyl-substituted ring, a phenomenon observable in similar aromatic systems. researchgate.net
Computational methods such as Density Functional Theory (DFT) are employed to quantify this charge distribution. researchgate.net Natural Bond Orbital (NBO) analysis, a standard DFT-based method, can reveal the nature and magnitude of charge transfer interactions between filled donor orbitals and empty acceptor orbitals within the molecule.
Intermolecular interactions are critical for understanding the solid-state properties of the compound. Symmetry-Adapted Perturbation Theory (SAPT) analysis is a powerful tool for dissecting the forces between molecules, breaking them down into electrostatic, exchange, induction, and dispersion components. researchgate.net For quinoline derivatives, dispersive forces and potential hydrogen bonding are often decisive factors in their molecular packing. researchgate.netnih.gov In the case of this compound, π-π stacking interactions between the aromatic quinoline rings of adjacent molecules are expected, contributing to crystal lattice stabilization. nih.gov Furthermore, weak C-H···O or C-H···N hydrogen bonds may form, further influencing the supramolecular assembly. mdpi.com
Spectroscopic Property Predictions and Validation
Computational chemistry provides robust predictions of spectroscopic properties, which can be validated against experimental data. DFT calculations are routinely used to simulate vibrational (Infrared and Raman) and NMR spectra. mdpi.comoatext.com
Vibrational Frequencies: The vibrational spectrum of this compound is characterized by modes associated with its specific functional groups. Theoretical frequency calculations can assign these bands with high accuracy.
C=O Stretch: A strong absorption band corresponding to the carbonyl stretching vibration of the acetyl group is predicted in the range of 1660-1730 cm⁻¹. mdpi.com
C-O Stretch: The methoxy group is expected to show characteristic C-O stretching vibrations. mdpi.com
Quinoline Ring Vibrations: C=C and C=N stretching vibrations within the quinoline ring system typically appear in the 1500-1650 cm⁻¹ region. oatext.com
C-H Vibrations: Aromatic C-H stretching modes are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. oatext.com
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Acetyl | C=O Stretch | 1660 - 1730 |
| Quinoline | C=C, C=N Stretch | 1500 - 1650 |
| Methoxy | C-O Stretch | 1085 - 1250 |
Nuclear Magnetic Resonance (NMR) Chemical Shifts: GIAO (Gauge-Including Atomic Orbital) calculations within a DFT framework allow for the prediction of ¹H and ¹³C NMR chemical shifts. These predictions help in the assignment of experimental spectra.
¹H NMR: The protons on the quinoline ring are expected to resonate in the aromatic region (δ 7.0-8.5 ppm). The methyl protons of the acetyl group would appear as a sharp singlet in the upfield region (δ 2.5-2.8 ppm), while the methoxy protons would also be a singlet around δ 4.0 ppm. rsc.orgresearchgate.net
¹³C NMR: The carbonyl carbon of the acetyl group is expected to be significantly downfield (δ > 190 ppm). researchgate.net Carbons of the quinoline ring will appear between δ 110-155 ppm, with their exact shifts influenced by the attached functional groups. mdpi.comrsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | > 190 |
| Quinoline C2 | ~155 |
| Quinoline C8 | ~150-154 |
| Methyl (CH₃) | ~25 |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves locating stationary points, such as reactants, products, intermediates, and, crucially, transition states. researchgate.net
A plausible synthetic route to this compound is through a coupling reaction or acylation of an 8-methoxyquinoline (B1362559) precursor. mdpi.comrsc.org For instance, a reaction involving 8-methoxyquinoline and an acetylating agent can be modeled. DFT calculations can determine the activation energy barrier by identifying the transition state structure connecting the reactants and products. This provides insight into the reaction's feasibility and kinetics. Analysis of the transition state's vibrational frequencies (where one imaginary frequency corresponds to the motion along the reaction coordinate) confirms its identity and role in the mechanism. researchgate.net Such studies can also predict regioselectivity, explaining why acylation occurs at the C2 position.
Excited State Properties and Photobasicity Studies
The photophysical and photochemical behavior of this compound can be investigated using time-dependent DFT (TD-DFT). mdpi.com These calculations provide information on the electronic transitions between the ground state and various excited states.
The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is fundamental. For this molecule, the HOMO is likely distributed over the electron-rich methoxy-substituted ring, while the LUMO is concentrated on the electron-deficient acetyl-substituted pyridine moiety. The energy gap between these frontier orbitals dictates the wavelength of the lowest-energy electronic absorption.
Upon absorption of light, the molecule is promoted to an electronic excited state. In this state, the charge distribution can be significantly different from the ground state, which can alter the molecule's properties. One such property is basicity. Photobasicity refers to the change in the basicity of a molecule upon photoexcitation. The quinoline nitrogen possesses a lone pair of electrons and exhibits basic properties. TD-DFT calculations can predict the change in proton affinity upon moving from the ground state to the excited state. It is known that the basicity of nitrogen heterocycles can increase or decrease in the excited state. mdpi.com For this compound, an excited-state intramolecular proton transfer (ESIPT) is unlikely without a labile proton source, but its interaction with protic solvents could be significantly altered in the excited state. mdpi.com
Coordination Chemistry of 1 8 Methoxyquinolin 2 Yl Ethanone As a Ligand
Ligand Design Principles and Potential Coordination Sites
The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. 1-(8-Methoxyquinolin-2-yl)ethanone is a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. scirp.org
Role of Quinoline (B57606) Nitrogen and Ethanone (B97240) Oxygen as Donor Atoms
The primary coordination sites of this compound are the nitrogen atom of the quinoline ring and the oxygen atom of the ethanone group. scirp.org The nitrogen atom, being part of an aromatic heterocyclic system, possesses a lone pair of electrons that can be readily donated to a metal center. nih.gov Similarly, the carbonyl oxygen of the ethanone substituent has lone pairs available for coordination. This chelation, involving the formation of a stable five-membered ring with the metal ion, is a key feature of its coordination behavior. beloit.edu The ability of both the quinoline nitrogen and the ethanone oxygen to act as donor atoms is a well-established principle in the coordination chemistry of related 8-hydroxyquinoline (B1678124) compounds. researchgate.netscirp.org
Synthesis of Metal Complexes with Transition Metals and Lanthanides
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. clockss.org The general procedure often entails dissolving the ligand and the metal salt, such as a chloride or acetate (B1210297) salt, in separate solvents like ethanol (B145695), methanol, or a mixture of solvents, and then combining the solutions. nih.govresearchgate.net The reaction is often carried out at room temperature or with gentle heating, and the resulting complex may precipitate out of the solution or be isolated after solvent evaporation. researchgate.net
Transition metal complexes of related quinoline derivatives have been synthesized with a variety of metals, including copper(II), nickel(II), cobalt(II), and zinc(II). scirp.orguomphysics.net Similarly, lanthanide complexes of quinolones are also actively being explored, with synthesis methods often involving the dropwise addition of the lanthanide salt solution to the ligand solution at a controlled pH. nih.gov The choice of solvent and reaction conditions can be crucial in obtaining crystalline products suitable for structural analysis. ijcce.ac.ir
Characterization of Metal Complexes: Stoichiometry and Coordination Geometry
The characterization of metal complexes is essential to determine their structure and properties. Techniques such as elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction are commonly employed. researchgate.netuomphysics.netijcce.ac.ir
The stoichiometry of the metal complexes, which describes the ratio of metal ions to ligands, is a fundamental aspect of their characterization. For bidentate ligands like this compound, common stoichiometries with divalent metal ions are 1:2 (metal:ligand). scirp.orgscirp.org This has been confirmed for related 8-hydroxyquinoline complexes using techniques like conductometric and spectrophotometric methods. scirp.orgscirp.org
The coordination geometry around the central metal ion is determined by the number and arrangement of the donor atoms. For 1:2 complexes with transition metals, octahedral or distorted octahedral geometries are frequently observed, where the two ligands occupy four coordination sites and additional solvent molecules or counter-ions complete the coordination sphere. scirp.orgresearchgate.net In some cases, square planar geometries can also be adopted. scirp.orgscirp.org For lanthanide complexes, higher coordination numbers are common, and the geometry can be more complex. nih.gov
| Technique | Information Obtained |
| Elemental Analysis | Determines the elemental composition and helps confirm the stoichiometry of the complex. |
| Infrared (IR) Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of the C=N (quinoline) and C=O (ethanone) bonds upon complexation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the structure of the ligand in the complex and can indicate changes in the electronic environment upon coordination. |
| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal ion. |
| Conductometric Titration | Used to determine the stoichiometry of the complex in solution by monitoring changes in conductivity. |
| Spectrophotometry (UV-Vis) | Can be used to study complex formation and determine stoichiometry through methods like Job's plot. |
Mechanisms of Metal Chelation and Complex Stability
The formation of a metal complex with this compound involves the process of chelation, where the bidentate ligand binds to the metal ion through its two donor atoms, the quinoline nitrogen and the ethanone oxygen, to form a stable ring structure. beloit.edu This "chelate effect" results in complexes that are generally more stable than those formed with analogous monodentate ligands. beloit.edu
Application of Metal-Quinoline Complexes in Catalysis
Quinoline-based metal complexes are recognized for their significant catalytic potential in a wide range of organic transformations. researchgate.netresearchgate.net These complexes can act as catalysts in various reactions, including oxidation, reduction, and carbon-carbon bond formation. acs.orgmdpi.com
One notable application is in the field of catecholase activity, where copper-quinoline complexes have been shown to efficiently catalyze the oxidation of catechol to o-quinone. mdpi.com The catalytic activity in these systems is dependent on both the structure of the quinoline ligand and the nature of the counter-ions associated with the copper salt. mdpi.com The presence of electron-donating groups on the quinoline ring can enhance the catalytic activity by increasing the electron density at the nitrogen atom, which in turn favors coordination with the metal and the formation of stable, catalytically active complexes. mdpi.com While specific catalytic applications of this compound complexes are still an emerging area of research, the broader class of metal-quinoline complexes demonstrates significant promise in catalysis. researchgate.net
Homogeneous and Heterogeneous Catalysis
There is a significant lack of published research detailing the use of this compound as a ligand in either homogeneous or heterogeneous catalytic systems. In homogeneous catalysis, where the catalyst and reactants are in the same phase, ligands play a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing the catalyst's activity and selectivity. For heterogeneous catalysis, where the catalyst is in a different phase from the reactants, ligands can be immobilized on solid supports to create stable and recyclable catalysts.
While the fundamental principles of catalysis suggest that metal complexes of this compound could potentially be active in various reactions, the absence of empirical data means that no specific examples or research findings can be presented.
Mechanistic Roles of the Metal-Ligand Complex in Catalytic Cycles
Given the lack of studies on the catalytic applications of this compound complexes, there is no information available regarding the mechanistic roles of such complexes in any catalytic cycles. Mechanistic studies are fundamental to understanding how a catalyst functions, providing insights into the reaction pathway, the nature of intermediates, and the rate-determining steps. Without any reported catalytic activity, no mechanistic investigations have been undertaken.
Mechanistic Aspects of Biological Interactions of 1 8 Methoxyquinolin 2 Yl Ethanone and Its Derivatives
Molecular Docking and Binding Affinity Studies with Biomolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in understanding the interaction between a ligand and its target protein. For quinoline (B57606) derivatives, molecular docking studies have been instrumental in elucidating their binding modes to various biomolecular targets.
While specific molecular docking data for 1-(8-methoxyquinolin-2-yl)ethanone is not extensively available in the reviewed literature, studies on closely related quinoline derivatives provide insights into potential interactions. For instance, docking studies on pyrano[3,2-h]quinoline derivatives with Methionine Synthase, a potential anticancer target, have been performed to determine probable binding models. researchgate.net Similarly, quinazolin-2,4-dione derivatives, which share a heterocyclic scaffold, were docked against the main protease of SARS-CoV-2, with binding energies ranging from -7.9 to -9.6 kcal/mol, indicating stable interactions. ekb.egekb.eg These studies often reveal that hydrogen bonds and hydrophobic interactions are key to the binding affinity. For example, the amide fragment and the quinazoline (B50416) moiety in some derivatives can act as hydrogen bond donors and acceptors. ekb.eg
The binding affinities of colchicine (B1669291) derivatives to various isotypes of human β-tubulin have also been calculated using docking methods, which helped in identifying key residues involved in the interactions. nih.gov Such computational predictions are invaluable for the rational design of more potent and selective inhibitors.
Table 1: Molecular Docking and Binding Affinity of Related Quinoline Derivatives
| Compound/Derivative | Target Protein | Binding Affinity/Energy | Key Interactions Noted |
|---|---|---|---|
| Quinazolin-2,4-dione derivatives | SARS-CoV-2 Main Protease | -7.9 to -9.6 kcal/mol | Hydrogen bonding via amide and quinazoline moieties. ekb.egekb.eg |
| Pyrano quinoline derivatives | Methionine Synthase | Not specified | Investigation of binding model in the active site. researchgate.net |
Enzyme Inhibition Mechanism Studies
Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. Quinoline derivatives have been shown to inhibit a variety of enzymes, and understanding the mechanism of this inhibition is vital for drug development.
Interaction with Acetylcholinesterase and Carbonic Anhydrase
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a primary strategy for the treatment of Alzheimer's disease. mdpi.comnih.gov Several quinoline and quinoxaline (B1680401) derivatives have been evaluated as AChE inhibitors. mdpi.com For example, a series of quinoxaline derivatives showed potent inhibitory activity against AChE with IC50 values ranging from 0.077 to 50.080 µM. mdpi.com Kinetic studies of some inhibitors, like E2020 (a complex piperidine (B6355638) derivative), revealed a mixed-type inhibition of AChE. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes. While direct inhibition data for this compound is not available, other heterocyclic compounds are known to inhibit CAs.
Inhibition of Kinase Activities (e.g., c-Met, Tyrosine Kinases)
Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer. ekb.eg Consequently, kinase inhibitors are a major class of anticancer drugs. Quinoline derivatives have been identified as promising kinase inhibitors. For instance, certain quinazoline derivatives have shown high affinity and selectivity as tyrosine kinase inhibitors (TKIs). nih.gov They can act as multi-targeted kinase inhibitors, affecting enzymes like VEGFR, EGFR, HER2, and CDK2. researchgate.net The development of pyrimido[4',5':4,5]thieno(2,3-b)quinoline derivatives has also yielded compounds with significant anticancer activity. nih.gov
Mechanistic Roles of the Ethanone (B97240) and Methoxy (B1213986) Moieties in Enzyme Binding
The substituents on the quinoline ring play a crucial role in determining the biological activity and binding mechanism. The ethanone (acetyl) group at the 2-position of the quinoline ring can act as a hydrogen bond acceptor, potentially interacting with amino acid residues in the active site of enzymes.
The methoxy group at the 8-position is an electron-donating group. Its presence can influence the electronic distribution of the quinoline ring system, which can, in turn, affect the binding affinity and selectivity of the molecule. For example, in a study of 4-anilinoquinoline inhibitors of Cyclin G Associated Kinase (GAK), the position and number of methoxy substituents on the aniline (B41778) ring had a dramatic effect on the potency and selectivity of the compounds.
Nucleic Acid Interaction Mechanisms
Besides interacting with proteins, some planar heterocyclic molecules like quinolines can interact with nucleic acids, which is another avenue for their biological effects, particularly in cancer chemotherapy.
DNA Intercalation and Groove Binding Mechanisms
DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This can lead to a distortion of the DNA structure, interfering with processes like replication and transcription. Groove binding, on the other hand, involves the fitting of a molecule into the minor or major groove of the DNA.
Studies on derivatives of pyrimido[4',5':4,5]thieno(2,3-b)quinoline have provided evidence for DNA interaction. nih.govresearchgate.net For an 8-methoxy derivative, binding to DNA resulted in a bathochromic and hypochromic shift in the absorption spectrum and quenching of fluorescence. researchgate.net The calculated binding constant with calf thymus DNA was 3.56 × 10^6 M^-1. researchgate.net An increase in the viscosity of DNA and a rise in its melting temperature upon binding of the compound further support an intercalative mode of binding. researchgate.net Circular dichroism studies on related derivatives also suggested intercalation, as indicated by changes in the ellipticity of DNA upon addition of the molecules. nih.gov Computational docking has further validated these findings, showing clear intercalation of the molecules into the DNA. nih.gov Quinazoline derivatives have also been shown to interact with DNA through intercalation and groove binding, with a preference for GC-rich sequences. nih.gov
Table 2: DNA Interaction Data for Related Quinoline Derivatives
| Compound/Derivative | DNA Type | Binding Constant (K) | Observed Effects | Binding Mode |
|---|---|---|---|---|
| 8-methoxypyrimido[4′,5′:4,5] thieno(2,3-b)quinoline-4(3H)one | Calf Thymus DNA | 3.56 × 10^6 M^-1 | Bathochromic and hypochromic shifts, fluorescence quenching, increased DNA viscosity and melting temperature. researchgate.net | Intercalation. researchgate.net |
Influence on DNA Replication Processes
While direct studies on this compound are limited, the broader class of quinoline derivatives, particularly fluoroquinolones, are well-documented for their interference with DNA replication. wikipedia.org The primary mechanism of action for these compounds is the inhibition of crucial bacterial enzymes: DNA gyrase and topoisomerase IV. wikipedia.org These enzymes are vital for managing DNA supercoiling, a process essential for DNA replication, transcription, and repair.
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, relieving the torsional stress that occurs during replication. In Gram-negative bacteria, DNA gyrase is the principal target of quinolone antibiotics. wikipedia.org
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing them to segregate into daughter cells. It is the main target for quinolones in many Gram-positive bacteria. wikipedia.org
By inhibiting these enzymes, quinolone derivatives effectively halt DNA synthesis, leading to a rapid bactericidal effect. wikipedia.org More recent studies have also shown that certain quinoline-based compounds can act as DNA intercalating agents. These molecules insert themselves between the base pairs of DNA, which can disrupt the structure of the DNA-enzyme complex, leading to an alternative mechanism of inhibiting enzymes that act on DNA, such as DNA methyltransferases and polymerases. biorxiv.org This intercalation can trigger a DNA damage response in cells, further contributing to the compound's biological effect. biorxiv.org
Proposed Mechanisms for Antimicrobial Effects
The antimicrobial properties of this compound and its derivatives are believed to arise from several distinct, yet potentially synergistic, mechanisms.
A key feature of the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, a close structural relative of 8-methoxyquinoline (B1362559), is its potent ability to chelate metal ions. researchgate.netnih.govnih.gov The nitrogen atom of the quinoline ring and the adjacent hydroxyl group at position 8 form a bidentate ligand that can bind to essential metal ions like iron (Fe), copper (Cu), and zinc (Zn). scispace.com These metal ions are critical cofactors for many microbial enzymes involved in vital metabolic processes.
The antimicrobial action via chelation is proposed to occur through two primary routes:
Deprivation of Essential Metals: The chelating agent sequesters essential metal ions from the microbial environment, making them unavailable for crucial enzymatic functions and thereby inhibiting growth.
Formation of Toxic Complexes: The metal-quinoline complex itself can be toxic. For instance, the formation of a lipophilic metal complex can facilitate the transport of the metal ion across microbial cell membranes, leading to an unnatural accumulation of the metal inside the cell. This can disrupt cellular homeostasis and generate oxidative stress through mechanisms like the Fenton reaction, causing damage to DNA, proteins, and lipids. tandfonline.com
While this compound possesses a methoxy group instead of a hydroxyl group, it is considered a pro-chelator. In a biological system, this methoxy group can be metabolically cleaved (O-demethylation) to reveal the active 8-hydroxyquinoline moiety, which can then engage in metal chelation. mdpi.com Studies have demonstrated that the unsubstituted phenolic group at position 8 is often crucial for biological activity, as blocking it with a methyl group can lead to a complete loss of antibacterial efficacy. mdpi.com
Beyond the topoisomerases involved in DNA replication, quinoline derivatives can inhibit a range of other microbial enzymes. The specific enzymatic targets can vary depending on the exact structure of the derivative.
As discussed, the primary mechanism for many quinolone antibiotics is the inhibition of DNA gyrase and topoisomerase IV, which disrupts DNA synthesis and leads to bacterial cell death. wikipedia.orgnih.gov However, the inhibitory spectrum is not limited to these. Some quinoline derivatives have been found to inhibit other enzymes that interact with DNA, including DNA and RNA polymerases and base excision repair glycosylases. biorxiv.org In the context of antifungal activity, some drugs in this class are known to target ergosterol (B1671047) production, which is essential for maintaining the integrity of the fungal cell membrane. researchgate.net The development of diarylquinoline derivatives, such as bedaquiline, has introduced a novel mechanism: the inhibition of mycobacterial ATP synthase, effectively cutting off the energy supply for the pathogen. nih.gov
Structure-Activity Relationship (SAR) Investigations for Mechanistic Insights
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For quinoline derivatives, these investigations have provided valuable insights into the key features required for antimicrobial efficacy and have guided the development of more potent compounds. kcl.ac.uk
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For antimicrobial quinoline derivatives, several key features have been identified.
The Quinoline Core: The flat, bicyclic quinoline ring system is the fundamental scaffold. It serves as a template for arranging other functional groups in the correct spatial orientation for target binding and can participate in DNA intercalation. biorxiv.orgnih.gov
The 8-Position Substituent: The substituent at the C-8 position is critical. As noted, an 8-hydroxyl group is a key feature for metal chelation. nih.govmdpi.com The 8-methoxy group in the parent compound can be considered a prodrug feature, which may improve pharmacokinetic properties before being converted to the active hydroxyl form in vivo. mdpi.com
Substituents at C-5 and C-7: Modifications at these positions significantly impact activity. The introduction of electron-withdrawing groups, such as halogens (e.g., bromo), at the C-5 and C-7 positions has been shown to enhance the antimicrobial potency of quinoline derivatives. researchgate.net
The table below summarizes findings from SAR studies on various quinoline derivatives.
| Compound Series | Key Structural Feature | Impact on Antimicrobial Activity | Reference |
| 8-Hydroxyquinoline-5-sulfonamides | Unsubstituted phenolic group at C-8 | Essential for activity; methylation leads to loss of activity. | mdpi.com |
| 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinolines | Bromo groups at C-5 and C-7 | Enhanced bioactivity against tested strains. | researchgate.net |
| Pyrimidoisoquinolinquinones | Ester group on an attached ring | Important moiety for antibacterial activity. | mdpi.com |
Strategic chemical modification of the quinoline scaffold is a primary method for optimizing biological activity, enhancing target selectivity, and improving pharmacokinetic profiles. rsc.org Researchers have explored numerous derivatization strategies to create novel compounds with superior antimicrobial properties.
One common approach is the creation of hybrid molecules , where the quinoline core is covalently linked to another pharmacophore. nih.gov For example, combining the quinoline scaffold with a benzimidazole (B57391) moiety has yielded compounds with potent antimicrobial effects. researchgate.net This strategy aims to create a single molecule that can interact with multiple biological targets or enhance its affinity for a single target.
Another strategy involves modifying the side chains attached to the quinoline ring. Synthesizing a series of quinoline-5-sulfonamides with different acetylene (B1199291) derivatives allowed for the exploration of how these changes affect anticancer and antibacterial activity. mdpi.com Similarly, creating quinone derivatives with various thioaryl and thioalkyl substitutions has helped to define the structural parameters that modulate their antibacterial profiles. nih.gov These modifications can alter the molecule's lipophilicity, polarity, and size, which are critical factors for cell penetration and target interaction.
The table below highlights examples of strategic derivatization and their outcomes.
| Parent Scaffold | Derivatization Strategy | Resulting Compound Class | Observed Biological Effect | Reference |
| 8-Hydroxyquinoline | Combination with a benzimidazole moiety | 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinolines | Potent antimicrobial agents. | researchgate.net |
| 8-Methoxyquinoline | Addition of sulfonamide and acetylene groups | Acetylene derivatives of 8-methoxyquinoline-5-sulfonamide | Created new series for anticancer and antimicrobial testing. | mdpi.com |
| Quinoline | Hybridization with an imidazolium (B1220033) salt | Quinoline-based hydroxyimidazolium hybrids | Potent anti-staphylococcal and anti-mycobacterial activity. | nih.gov |
| Quinone | Addition of thioalkyl/thioaryl groups | Pyrimidoisoquinolinquinones | Modulation of antibacterial activity against Gram-positive pathogens. | nih.gov |
These examples underscore the versatility of the quinoline scaffold and the power of medicinal chemistry to fine-tune its biological activity through rational design and synthesis. rsc.org
Advanced Applications and Derivatization Strategies of 1 8 Methoxyquinolin 2 Yl Ethanone As a Molecular Scaffold
Application in Material Science Research
The inherent properties of the 1-(8-Methoxyquinolin-2-yl)ethanone scaffold, such as its rigid, planar structure and the presence of nitrogen and oxygen atoms, make it an excellent candidate for the development of advanced materials with tailored optical and electronic properties.
Role as Ligands in Luminescent Materials
Quinoline (B57606) derivatives, including this compound, are integral to the creation of luminescent materials. The 8-hydroxyquinoline (B1678124) scaffold, a close relative, is well-known for forming stable complexes with a variety of metal ions, including Al(III), Be(II), Zn(II), and rare earth metals like Eu(III). researchgate.net These metal complexes often exhibit strong photoluminescence, making them suitable for applications such as organic light-emitting diodes (OLEDs). researchgate.net The introduction of a methoxy (B1213986) group at the 8-position, as in this compound, can further modulate the electronic properties and enhance the luminescence of the resulting metal complexes. Research has shown that electron-donating groups, such as methoxy groups, can increase the fluorescence intensity of these complexes. nih.gov For instance, a methoxy-substituted 8-hydroxyquinoline derivative complex with Eu(III) exhibited the highest fluorescence intensity among a series of synthesized complexes. nih.gov This highlights the potential of the this compound scaffold in designing highly efficient emissive materials for next-generation displays and lighting technologies.
Integration into Smart Materials and Sensors
The responsiveness of the quinoline core to its chemical environment allows for its integration into smart materials and sensors. The nitrogen atom in the quinoline ring can interact with various analytes, leading to detectable changes in the material's properties, such as its fluorescence. nih.gov This principle is the basis for developing sensors that can detect specific ions or molecules. For example, the fluorescence of quinoline-based compounds can be sensitive to pH changes, making them useful as intracellular pH probes in live-cell imaging. nih.govnih.gov The versatility of the quinoline scaffold allows for the straightforward synthesis of diverse fluorescent probes with tunable properties. nih.govnih.gov
Chemosensing Applications and Mechanistic Basis
The ability of this compound and related quinoline derivatives to act as chemosensors stems from the specific and measurable interactions they have with target analytes. These interactions often result in a change in the fluorescent properties of the molecule, providing a clear signal for detection.
Detection of Metal Ions and Biological Analytes
Quinoline-based compounds are widely employed as chemosensors for the detection of various metal ions. The nitrogen and oxygen atoms in the 8-substituted quinoline scaffold can act as a chelating unit, binding to metal ions and causing a change in the molecule's fluorescence. This "turn-on" or "turn-off" fluorescent response allows for the sensitive and selective detection of specific metal ions. For example, derivatives of 8-hydroxyquinoline are extensively used to design fluorescent chemosensors for recognizing and imaging metal ions. researchgate.net
Fluorescence Probes Based on Quinoline Scaffold
The quinoline scaffold is a highly attractive platform for developing fluorescent probes due to its synthetic versatility and inherent photophysical properties. nih.gov Scientists can rationally design and synthesize quinoline-based probes with tailored characteristics by modifying different parts of the molecule. nih.govnih.gov This modular approach allows for the creation of probes optimized for specific applications, such as live-cell imaging. nih.govnih.gov These probes can be engineered to respond to changes in their local environment, such as pH, providing valuable tools for studying biological processes. nih.govnih.gov
Design and Synthesis of Hybrid Molecules with Other Heterocycles
To further expand the functional capabilities of this compound, researchers often create hybrid molecules by combining the quinoline scaffold with other heterocyclic structures. This molecular hybridization strategy aims to develop new compounds with enhanced or novel properties.
Quinoline-Pyrazole, Quinoline-Pyridine, and Quinoline-Oxadiazole Hybrids
Molecular hybridization is a prominent strategy in drug design, where distinct pharmacophores are combined to form a single hybrid molecule. This approach can lead to compounds with improved activity profiles. The ethanone (B97240) group of this compound is a key functional handle for such derivatization, often serving as a starting point for condensation and cyclization reactions to build these hybrid structures.
Quinoline-Pyrazole Hybrids: The synthesis of quinoline-pyrazole hybrids often involves multicomponent reactions. asianpubs.orgnih.gov For instance, a common pathway is the base-catalyzed cyclocondensation of a quinoline-based chalcone (B49325) with a hydrazine (B178648) derivative. The chalcone precursor can be synthesized from a quinoline aldehyde, which in turn can be derived from the corresponding ethanone. These hybrid molecules have demonstrated significant potential as anticancer and antimicrobial agents. asianpubs.orgnih.gov Researchers have synthesized various quinoline-pyrazole hybrids and evaluated their inhibitory activity against enzymes like EGFR (Epidermal Growth Factor Receptor) and FabH, which are crucial targets in cancer and bacterial infections, respectively. nih.gov In one study, a series of pyrazole-quinoline-pyridine hybrids was designed and synthesized, with some compounds showing potent inhibitory activity against EGFR and FabH. nih.gov For example, compound 7k from this series was identified as a potent EGFR inhibitor. nih.gov Another study focused on quinolinone-pyrazoline hybrids, which were evaluated for their antioxidant and lipoxygenase (LOX) inhibitory activities. nih.gov
Quinoline-Pyridine Hybrids: The fusion of quinoline and pyridine (B92270) moieties has yielded compounds with promising applications, particularly as kinase inhibitors. nih.govnih.gov The design strategy often involves tethering the pyridine ring to the quinoline scaffold to enhance binding affinity to specific biological targets like PIM-1 kinase, which is implicated in several cancers. nih.govresearchgate.net Synthetic routes can involve the reaction of substituted quinolines with pyridine derivatives. ijaem.net A study on new pyridine-quinoline hybrids identified several compounds with potent in-vitro anticancer activity against various cancer cell lines, including liver, prostate, and colon cancer. nih.govresearchgate.net Kinetic studies revealed that these hybrids can act as competitive or non-competitive inhibitors of PIM-1 kinase, highlighting their potential for targeted cancer therapy. nih.govnih.gov
Quinoline-Oxadiazole Hybrids: Quinoline-oxadiazole hybrids are another important class of derivatives, recognized for their broad spectrum of biological activities, including antitubercular, anticancer, and antimicrobial effects. nih.gov The 1,3,4-oxadiazole (B1194373) ring is a bioisostere for ester and amide groups and can enhance the metabolic stability of a molecule. nih.govfrontiersin.org The synthesis of these hybrids can be achieved through various routes, often involving the cyclization of quinoline-hydrazide precursors. For instance, quinoline-oxadiazole hybrids have been developed as a novel family of compounds targeting tuberculosis. nih.gov Research has shown that these hybrids can be metabolically stable, orally bioavailable, and non-toxic, making them suitable for further drug development. nih.gov In the realm of cancer research, novel 1,2,4-oxadiazole/quinazoline (B50416) hybrids have been synthesized and shown to possess significant antiproliferative activity by acting as multitargeted inhibitors. nih.govfrontiersin.org
Exploration of Synergistic Effects in Molecular Functionality
A primary motivation for creating hybrid molecules is the potential for synergistic effects, where the combined biological activity of the hybrid molecule is greater than the sum of its individual components. nih.gov This enhancement can arise from several factors, including improved binding to a target, simultaneous interaction with multiple targets, or favorable changes in pharmacokinetic properties.
The combination of a quinoline scaffold with other heterocyclic rings like pyrazole, pyridine, or oxadiazole is a deliberate strategy to achieve such synergism. mdpi.com For example, the hybridization of quinoline with oxadiazole has been suggested to enhance their common action through the combination of two already biologically active rings. mdpi.com This approach has led to the development of potent antitubercular agents where the hybrid structure exhibits superior activity compared to simpler quinoline derivatives. nih.gov
In the context of anticancer agents, the synergistic effect of combining different pharmacophores can help overcome drug resistance. nih.govmdpi.com For example, combining a BRAF inhibitor with a MEK inhibitor has been a successful strategy in treating melanoma. nih.govfrontiersin.org Similarly, designing hybrid molecules that can inhibit multiple targets, such as different kinases, is a promising approach in cancer therapy. nih.govnih.gov Studies on pyridine-quinoline hybrids have shown that they can act as inhibitors of PIM kinases, and their potent anticancer activity is attributed to the successful fusion of the two heterocyclic systems. nih.govnih.gov Likewise, quinoline-pyrazoline hybrids have been studied in combination therapies, where they exhibited a synergistic effect with existing chemotherapeutic agents. mdpi.com The rationale is that the hybrid molecule can modulate multiple signaling pathways involved in cancer cell proliferation and survival, leading to a more potent therapeutic outcome. researchgate.netmdpi.com
Conclusion and Future Research Perspectives
Summary of Key Research Achievements and Contributions to the Field
Research into quinoline (B57606) and its derivatives has yielded a wealth of knowledge and practical applications, profoundly impacting medicinal chemistry, material science, and synthetic methodology. nih.govmdpi.com Quinoline-based compounds form the backbone of numerous pharmaceuticals with a wide array of pharmacological effects, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities. orientjchem.orgnih.govresearchgate.net The versatility of the quinoline nucleus allows for its functionalization at various positions, enabling the fine-tuning of its biological and physical properties. nih.gov
In the realm of synthesis, numerous classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been refined over decades, and an enormous number of new techniques have been developed. rsc.orgijpsjournal.comresearchgate.net Key recent achievements include the development of more sustainable and efficient synthetic protocols. These advancements often employ green chemistry principles, such as the use of ultrasound irradiation, microwave-assisted synthesis, and environmentally benign catalysts like formic acid. nih.govijpsjournal.com Furthermore, transition-metal-catalyzed reactions, including those using copper, cobalt, and rhodium, have enabled novel C-H bond functionalizations, providing direct routes to complex and polysubstituted quinolines that were previously difficult to access. mdpi.comrsc.org The rise of multicomponent reactions (MCRs) has also been a significant contribution, allowing for the construction of complex quinoline scaffolds in a single, efficient step. rsc.org
Identification of Unexplored Research Avenues and Gaps
Despite significant progress, several research avenues concerning quinoline derivatives remain underexplored. For a specific compound like 1-(8-Methoxyquinolin-2-yl)ethanone, which features a methoxy (B1213986) group at the C-8 position and an acetyl group at C-2, its unique electronic and steric properties are yet to be fully investigated. The targeted biological screening of such polysubstituted quinolines is often a gap; while the general class is known for bioactivity, the specific potential of many individual derivatives is unknown.
A major unexplored area is the development of quinoline-based theranostics, where the scaffold is functionalized to serve simultaneously as a therapeutic agent and a diagnostic imaging tool. The inherent fluorescence of some quinoline systems could be harnessed for this purpose. Furthermore, while much research has focused on the biological applications of quinolines, their potential in materials science, particularly in the development of advanced polymers, sensors, and smart materials, is still an emerging field. mdpi.com There is a need for systematic studies that correlate the substitution pattern of the quinoline ring—such as the methoxy and acetyl groups in this compound—with specific material properties like conductivity, photostability, and chemosensory response.
Challenges and Opportunities in the Synthesis and Application of Quinoline Derivatives
The synthesis and application of quinoline derivatives are characterized by a duality of persistent challenges and burgeoning opportunities.
Challenges:
Catalyst Dependency: Many advanced synthetic methods still rely on expensive and environmentally taxing precious metal catalysts like palladium. mdpi.com Developing cheaper, more sustainable catalysts from earth-abundant metals remains a significant hurdle.
Regioselectivity: In the synthesis of polysubstituted quinolines from unsymmetrical starting materials, controlling the regioselectivity of the reaction can be a major challenge. rsc.org
Substrate Scope: Some modern synthetic methods, despite their novelty, suffer from a limited substrate scope, failing to accommodate a wide range of functional groups. mdpi.com
Drug Resistance: In medicinal applications, the emergence of drug-resistant strains of bacteria and pathogens necessitates the continuous development of novel quinoline-based agents with different mechanisms of action. nih.gov
Opportunities:
Green Chemistry: The drive towards sustainability presents a major opportunity. Innovations in photocatalysis, electrocatalysis, and the use of bio-based feedstocks for quinoline synthesis are gaining traction. ijpsjournal.comfuturemarketinsights.com
C-H Functionalization: Direct C-H functionalization is a powerful tool that avoids the need for pre-functionalized starting materials, making syntheses more atom-economical and efficient. rsc.org Expanding the scope of these reactions, particularly for challenging positions like C-8, is a key opportunity.
Hybrid Molecules: There is growing interest in creating hybrid molecules that combine the quinoline scaffold with other pharmacophores (e.g., coumarin, triazole, imidazole) to develop drugs with dual modes of action or to overcome resistance. nih.govnih.gov
Computational Design: The use of computational methods and AI-driven drug discovery can accelerate the design of new quinoline derivatives with optimized pharmacokinetic and pharmacodynamic profiles, saving time and resources. orientjchem.orgfuturemarketinsights.com
Outlook on Future Mechanistic Discoveries and Material Innovations
The future of quinoline chemistry is poised for exciting developments in both fundamental understanding and practical application. New mechanistic discoveries are on the horizon, particularly concerning photochemical and electrochemical reactions. For instance, recent work on borate-mediated photocycloaddition to transform simple quinolines into complex 2D/3D frameworks showcases a novel reactivity pathway that could be widely adopted. sciencedaily.com Elucidating the precise mechanisms of such transformations will enable chemists to design highly customized molecules with unprecedented structural complexity.
In material science, the unique electronic properties of the quinoline ring will be further exploited. We can anticipate the development of novel quinoline-based organic light-emitting diodes (OLEDs) with improved efficiency and color purity. researchgate.net Their application as sensors, corrosion inhibitors, and catalysts will continue to expand. mdpi.comfuturemarketinsights.com For a compound such as this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing acetyl group on the quinoline core could be leveraged to create novel dyes or electronic materials with tailored properties. The continuous innovation in synthetic methods will be crucial for accessing these next-generation materials and for unlocking the full potential of the versatile quinoline scaffold. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
